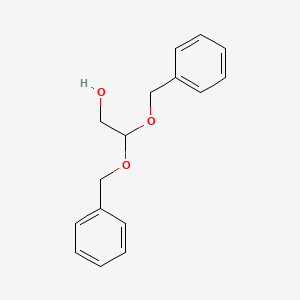

2,2-Bis(benzyloxy)ethan-1-ol

Description

2,2-Bis(benzyloxy)ethan-1-ol (C₁₆H₁₈O₃, MW 270.31) is a glycol derivative featuring two benzyloxy groups attached to a central ethane-1-ol backbone. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to its hydroxyl and benzyl-protected ether functionalities. The benzyl groups enhance lipophilicity, making it valuable in multi-step syntheses requiring selective deprotection or functionalization.

Propriétés

Numéro CAS |

144010-83-3 |

|---|---|

Formule moléculaire |

C16H18O3 |

Poids moléculaire |

258.31 g/mol |

Nom IUPAC |

2,2-bis(phenylmethoxy)ethanol |

InChI |

InChI=1S/C16H18O3/c17-11-16(18-12-14-7-3-1-4-8-14)19-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Clé InChI |

BRUPOBABRICYTJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC(CO)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2,2-Bis(benzyloxy)éthan-1-ol implique généralement la réaction de l'alcool benzylique avec l'oxyde d'éthylène en présence d'un catalyseur basique. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite transformé pour donner le produit final. Les conditions réactionnelles incluent souvent :

Température : 60-80°C

Catalyseur : Hydroxyde de sodium ou hydroxyde de potassium

Solvant : Toluène ou dichlorométhane

Méthodes de production industrielle : Dans un cadre industriel, la production de 2,2-Bis(benzyloxy)éthan-1-ol peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de réactifs de haute pureté et de conditions réactionnelles optimisées peut conduire à des rendements et une pureté plus élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le 2,2-Bis(benzyloxy)éthan-1-ol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools plus simples.

Substitution : Les groupes benzyloxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).

Substitution : Réactifs nucléophiles tels que le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt).

Principaux produits :

Oxydation : Benzaldehyde, acide benzoïque.

Réduction : Alcool benzylique.

Substitution : Divers dérivés benzyloxy substitués.

Applications De Recherche Scientifique

Le 2,2-Bis(benzyloxy)éthan-1-ol a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Biologie : Employé dans l'étude des réactions catalysées par les enzymes et comme substrat dans les dosages biochimiques.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme élément constitutif des principes pharmaceutiques actifs.

Industrie : Utilisé dans la production de polymères, de résines et de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 2,2-Bis(benzyloxy)éthan-1-ol implique son interaction avec diverses cibles moléculaires et voies. Les groupes benzyloxy peuvent participer aux liaisons hydrogène et aux interactions hydrophobes, influençant la réactivité et l'affinité de liaison du composé. Le composé peut agir comme un nucléophile ou un électrophile, en fonction des conditions réactionnelles, et peut former des intermédiaires stables qui facilitent les transformations chimiques ultérieures.

Composés similaires :

2-Benzyloxyéthanol : Un analogue plus simple avec un groupe benzyloxy.

Alcool benzylique : Un précurseur et une forme plus simple avec un seul groupe hydroxyle.

Dibenzoate d'éthylène glycol : Un composé apparenté avec des liaisons esters au lieu de liaisons éthers.

Unicité : Le 2,2-Bis(benzyloxy)éthan-1-ol est unique en raison de ses deux groupes benzyloxy, qui offrent une réactivité et une polyvalence accrues en synthèse chimique. Sa structure permet de multiples possibilités de fonctionnalisation, ce qui en fait un intermédiaire précieux dans diverses voies de synthèse.

Mécanisme D'action

The mechanism of action of 2,2-Bis(benzyloxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical transformations.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,2-bis(benzyloxy)ethan-1-ol and similar compounds:

Key Observations

Structural Variations and Reactivity: The benzyloxy groups in this compound provide steric protection for the hydroxyl group, enhancing stability during synthetic steps. In contrast, amino derivatives like YTK-A76 exhibit nucleophilic reactivity due to the aminoethoxy moiety, enabling participation in reductive amination (e.g., with aldehydes) . Electrochemical oxidation of azanediyl analogs (e.g., 2,2′-(benzylazanediyl)bis(ethan-1-ol)) yields heterocyclic products (oxazolidines), highlighting the influence of nitrogen-containing groups on reaction pathways .

Electrochemical methods for azanediyl derivatives achieve higher yields (25–45%) but require specialized conditions .

Physicochemical Properties: The amino group in YTK-A76 and related compounds increases polarity and water solubility compared to the purely ether-based this compound. However, benzyl groups in all analogs contribute to lipophilicity, favoring solubility in organic solvents like ethyl acetate or THF . Storage requirements vary: amino derivatives (e.g., 2-((3,4-bis(benzyloxy)benzyl)amino)ethan-1-ol) require refrigeration (2–8°C) for stability, whereas non-amino analogs may have less stringent storage needs .

Applications: this compound serves as a versatile intermediate for introducing hydroxyl groups in protected form. In contrast, YTK-A76 and its derivatives are tailored for pharmaceutical applications, leveraging amino groups for target binding . Phenyl-substituted analogs (e.g., 2-(4-(benzyloxy)phenyl)ethan-1-ol) are oxidized to aldehydes for use in coupling reactions, demonstrating broader utility in complex molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.